4-fluoropent-4-en-1-ol
Description
Properties
CAS No. |
180748-67-8 |
|---|---|
Molecular Formula |
C5H9FO |
Molecular Weight |
104.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoropent 4 En 1 Ol and Its Structural Analogs
Fluorination Strategies for Precursors to 4-Fluoropent-4-en-1-ol
Direct fluorination of precursor molecules is a primary strategy for synthesizing the target compound. This section explores methods that introduce the fluorine atom onto a pre-existing five-carbon skeleton.
Dehydroxyfluorination of Pent-4-en-1-ol and Related Allylic Alcohols
Dehydroxyfluorination, the substitution of a hydroxyl group with fluorine, is a direct and effective method for synthesizing allylic fluorides from their corresponding alcohols. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Deoxo-Fluor®, are commonly employed for this transformation. commonorganicchemistry.comsigmaaldrich.com The reaction typically proceeds under mild conditions, often at temperatures ranging from -78 °C to room temperature, with dichloromethane (B109758) as a common solvent. commonorganicchemistry.com
For a substrate like pent-4-en-1-ol, the primary alcohol would be the target for fluorination. However, the dehydroxyfluorination of allylic and homoallylic alcohols can be complicated by competing reactions, such as rearrangements. For secondary allylic alcohols, the reaction generally proceeds via an SN2 mechanism, leading to an inversion of stereochemistry. nih.gov In some cases, particularly with reagents like PhenoFluor™, minimal amounts of the SN2' product, resulting from allylic rearrangement, are observed. nih.gov The choice of fluorinating agent is critical, as reagents like DAST can sometimes lead to indiscriminate reactions with other functional groups, whereas newer reagents like PhenoFluor™ and CpFluors offer higher chemoselectivity, allowing for the targeted fluorination of primary alcohols in the presence of secondary or tertiary alcohols. nih.govnih.gov
| Reagent | Typical Substrates | Key Advantages | Potential Issues |
|---|---|---|---|
| DAST | Primary & Secondary Alcohols | Widely used, effective | Thermally unstable, potential for side reactions (elimination, rearrangement) commonorganicchemistry.comnih.gov |
| Deoxo-Fluor® | Primary & Secondary Alcohols | More thermally stable than DAST commonorganicchemistry.com | Similar reactivity profile to DAST |
| PhenoFluor™ | Alcohols, Phenols | High chemoselectivity, good safety profile nih.gov | May require higher temperatures for less reactive alcohols nih.gov |
| CpFluors | Alcohols, Carboxylic Acids | Reactivity-tunable, good for selective fluorination of diols nih.gov | Can be inert to non-activated alcohols under mild conditions nih.gov |
Electrophilic Fluorodesilylation Approaches
Electrophilic fluorodesilylation has emerged as a powerful strategy for the synthesis of vinyl fluorides. researchgate.net This method involves the reaction of a vinylsilane precursor with an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.netorganic-chemistry.org The reaction takes advantage of the β-effect of silicon, which stabilizes the developing positive charge in the transition state, thereby directing the regioselective installation of fluorine.
To synthesize 4-fluoropent-4-en-1-ol via this approach, a precursor such as (5-hydroxypent-1-en-1-yl)trimethylsilane would be required. The reaction with an electrophilic N-F reagent like Selectfluor® would then replace the silyl (B83357) group with a fluorine atom. This methodology has been successfully applied to α-silyl-substituted allylboronate esters, yielding (E)-boryl-substituted allyl fluorides with high regio- and stereoselectivity in a transition-metal-free process. organic-chemistry.org The mechanism is believed to proceed without single-electron transfer, and the choice of reactants and conditions can influence the stereochemical outcome. nih.govwikipedia.org
Addition Reactions for the Construction of Fluoroalkenol Skeletons
An alternative to direct fluorination involves constructing the carbon skeleton while simultaneously incorporating the fluorine atom. Addition reactions to unsaturated precursors like dienes and enynes are particularly useful for this purpose.
Regioselective and Stereoselective Hydrofluorination of Dienes and Enynes
The direct addition of hydrogen fluoride (B91410) (HF) across a double or triple bond is a fundamental method for creating C-F bonds. In the context of synthesizing 4-fluoropent-4-en-1-ol, a key challenge is controlling the regioselectivity of the addition to a diene precursor. Recent advances have utilized catalysis to achieve high levels of control. For instance, a catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed. nih.govnih.gov This process uses an inexpensive I(I)/I(III) catalysis platform with an amine·HF complex and Selectfluor® to achieve 1,4-difluorination with high regioselectivity (>20:1 for 1,4- vs. 1,2-addition). nih.gov
Furthermore, this catalytic system can be adapted for 1,4-hetero-difunctionalization, allowing for the incorporation of an oxygen nucleophile (from an alcohol or carboxylic acid) at one terminus and a fluorine atom at the other. nih.govresearchgate.net This provides a direct route to δ-fluoro-alcohol derivatives from diene precursors in a single operation. nih.govnih.gov
| Catalyst | Fluoride Source | Oxidant | Product | Yield (%) | Regioselectivity (1,4:1,2) |
|---|---|---|---|---|---|
| p-TolI | Amine·HF (1:7.5) | Selectfluor® | 1,4-difluoride | 92 | >20:1 |
| PhI | Amine·HF (1:7.5) | Selectfluor® | 1,4-difluoride | 94 | >20:1 |
Halofluorination and Subsequent Transformations
Halofluorination involves the simultaneous addition of a halogen (I, Br) and fluorine across a double bond. This reaction converts simple alkenes into valuable vicinal halofluoroalkanes, which can serve as versatile intermediates. For example, the iodofluorination of alkenes can be achieved using reagents such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in combination with an HF source, or through electrochemical methods. mdpi.comresearchgate.net
To generate a fluoroalkene, the resulting β-iodo- or β-bromo-fluoro intermediate must undergo a subsequent transformation, typically an elimination reaction. The treatment of the halofluorinated adduct with a suitable base can induce dehydrohalogenation to furnish the desired vinyl fluoride. The regioselectivity of both the initial halofluorination and the subsequent elimination step is crucial for obtaining the target isomer. For instance, the radical-mediated difunctionalization of dienes and enynes can lead to various cyclized or linear products that incorporate both a halogen and another functional group, which can then be further manipulated. mdpi.com
Catalytic Asymmetric Synthesis of Chiral 4-Fluoropent-4-en-1-ol Derivatives
The synthesis of enantioenriched organofluorine compounds is of paramount importance, as stereochemistry often dictates biological activity. Catalytic asymmetric methods provide the most efficient route to chiral molecules. The synthesis of chiral derivatives of 4-fluoropent-4-en-1-ol can be approached by rendering any of the previously discussed reactions enantioselective.
Recent breakthroughs include the development of organocatalytic asymmetric allylic alkylations using allyl fluorides as electrophiles. acs.orgnih.gov These methods leverage the unique properties of fluoride as a leaving group, enabling the catalytic generation of carbanionic intermediates under mild conditions without the need for strong bases. nih.gov For instance, the reaction of racemic allyl fluorides with α-silyl benzylboronic esters, catalyzed by a chiral Lewis base, can construct homoallylic organoboronates bearing two adjacent stereocenters with high stereoselectivity. acs.org
Another powerful strategy is the iridium-catalyzed asymmetric fluorination of racemic allylic trichloroacetimidates, which provides access to chiral allylic fluorides. figshare.comamanote.com This method has demonstrated excellent levels of catalyst-controlled diastereoselectivity and has been applied to the synthesis of complex fluorinated molecules. figshare.com Such strategies could be adapted to precursors of 4-fluoropent-4-en-1-ol to install a stereocenter adjacent to the fluorine-bearing carbon, leading to chiral derivatives. The asymmetric allylation of imines with boron-based reagents, catalyzed by chiral BINOL derivatives, also provides a pathway to chiral homoallylic amines, which are structural analogs of the target alcohol. nih.gov
Transition-Metal-Catalyzed Allylic Fluorination (e.g., Palladium, Iridium)
Transition-metal catalysis provides a powerful platform for the selective introduction of fluorine into allylic systems. Palladium and iridium complexes, in particular, have emerged as versatile catalysts for this transformation.
Mechanistic Insights into Metal-Mediated C-F Bond Formation
Palladium Catalysis: The mechanism of palladium-catalyzed allylic fluorination has been the subject of detailed investigation. Computational and experimental studies suggest that the reaction often proceeds through an outer-sphere nucleophilic attack of a fluoride anion on a π-allylpalladium intermediate. nih.govacs.org A key finding is the involvement of an allylpalladium fluoride species, which can act as both the nucleophile and the electrophile in a homobimetallic mechanism. nih.govacs.org In this pathway, a neutral allylpalladium fluoride complex attacks a cationic allylpalladium electrophile, leading to the formation of the C-F bond. nih.gov The nature of the fluoride source, such as silver fluoride (AgF), plays a crucial role in the generation of the active palladium fluoride intermediate.
Iridium Catalysis: Iridium catalysts offer a complementary approach, often exhibiting different regioselectivity compared to palladium. The mechanism of iridium-catalyzed allylic fluorination is also believed to involve the formation of a π-allyl-iridium intermediate. The choice of the leaving group on the allylic substrate is critical, with trichloroacetimidates being particularly effective. A detailed study combining computational and experimental methods has provided insights into the unique mechanism of the iridium-catalyzed allylic fluorination reaction.
Ligand Design for Enantioselective Control
Achieving high enantioselectivity in transition-metal-catalyzed allylic fluorination is paramount for the synthesis of chiral fluorinated molecules. The design of the chiral ligand bound to the metal center is the cornerstone of this endeavor.
For palladium-catalyzed reactions , a variety of chiral phosphine (B1218219) ligands have been explored. The Trost bisphosphine ligand, for instance, has been successfully employed in the enantioselective fluorination of cyclic allylic chlorides, proceeding with high enantioselectivity. ucla.edu The development of new chiral S,N- and S,P-ligands derived from tert-butanesulfinamide has also shown promise in palladium-catalyzed asymmetric allylic substitutions. The steric and electronic properties of the ligand play a crucial role in dictating the facial selectivity of the fluoride attack on the π-allyl intermediate.
In the realm of iridium catalysis , chiral phosphoramidite-alkene ligands have proven to be highly effective for a range of enantioselective allylic substitution reactions. acs.org The rational design of these ligands, considering factors such as the rigidity of the backbone and the creation of a well-defined chiral pocket around the metal center, is key to achieving high levels of stereocontrol.
Organocatalytic Approaches to Fluoroalkenol Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral fluorinated compounds. While direct organocatalytic fluorination of pent-4-en-1-ol to yield 4-fluoropent-4-en-1-ol is not extensively documented, related transformations provide a clear blueprint for such a synthesis.
A prominent strategy involves the α-fluorination of aldehydes and ketones using chiral amine catalysts, such as those derived from cinchona alkaloids or imidazolidinones (MacMillan catalysts). researchgate.netdntb.gov.ua These catalysts activate the carbonyl compound by forming a chiral enamine intermediate, which then undergoes electrophilic fluorination with reagents like N-fluorobenzenesulfonimide (NFSI). The resulting α-fluoro carbonyl compound can then be elaborated to the desired fluoroalkenol through reduction and olefination steps. For instance, an aldehyde precursor to 4-fluoropent-4-en-1-ol could be synthesized from pent-4-enoic acid and then subjected to organocatalytic asymmetric α-fluorination. researchgate.net
The following table illustrates the potential of organocatalysis in generating chiral fluorinated building blocks.
| Entry | Aldehyde Substrate | Catalyst | Fluorinating Agent | Product | Enantiomeric Excess (% ee) | Reference |
| 1 | Propanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | (R)-2-Fluoropropanal | 92 | researchgate.net |
| 2 | 3-Phenylpropanal | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | NFSI | (R)-2-Fluoro-3-phenylpropanal | 95 | researchgate.net |
Chiral Anion Phase-Transfer (CAPT) Catalysis for Enantioselective Fluorination
Chiral Anion Phase-Transfer (CAPT) catalysis is a powerful strategy for the enantioselective fluorination of alkenes, particularly allylic and homoallylic alcohols, which are structural precursors to compounds like 4-fluoropent-4-en-1-ol. This methodology utilizes a chiral, lipophilic anion, typically a phosphate (B84403), to shuttle a cationic electrophilic fluorinating reagent (e.g., Selectfluor™) from a solid or aqueous phase into an organic phase where it reacts with the substrate within a chiral environment. nih.govucla.edu
A key innovation in this area is the use of an in situ generated directing group. For allylic and homoallylic alcohols, boronic acids can be used to form boronate esters in the reaction mixture. This temporary directing group helps to position the substrate effectively within the chiral pocket of the catalyst, leading to high levels of enantiocontrol. nih.govnih.gov
The table below presents data on the enantioselective fluorination of a homoallylic alcohol, a close structural analog of pent-4-en-1-ol, using this methodology.
| Entry | Substrate | Chiral Anion Catalyst | Boronic Acid | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | (E)-Hex-4-en-1-ol | (R)-TRIP | p-Tolylboronic acid | 85 | 92 | rsc.org |
| 2 | (E)-5-Phenylpent-4-en-1-ol | (R)-TRIP | 3,5-(CF₃)₂C₆H₃B(OH)₂ | 91 | 96 | rsc.org |
TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Influence of Non-Covalent Interactions on Stereoselectivity
Non-covalent interactions are the cornerstone of stereoselectivity in CAPT catalysis. The chiral phosphate anion forms a tight ion pair with the cationic fluorinating agent, creating a chiral pocket. The substrate, often through a directing group, interacts with this chiral ion pair via a network of non-covalent forces, including hydrogen bonding, π-π stacking, and steric repulsion. nih.gov
Multivariate correlation analyses have revealed that subtle changes in the structure of both the chiral anion and the directing group can have a profound impact on the enantioselectivity. rsc.org For instance, a T-shaped π-interaction between the substrate and the catalyst has been identified as a key factor in the enantioselective fluorination of homoallylic alcohols. The tuning of these non-covalent interactions by judicious selection of the catalyst and directing group allows for the optimization of the reaction to achieve high enantioselectivities. rsc.org
C-H Fluorination Strategies to Access Fluoroalkenol Motifs
Direct C-H fluorination represents the most atom-economical approach to synthesizing fluorinated molecules, as it obviates the need for pre-functionalization of the substrate. While still a developing field, several strategies have emerged for the allylic C-H fluorination of simple olefins.
One notable method employs a palladium(II)/chromium co-catalyst system to effect the fluorination of terminal alkenes with a nucleophilic fluoride source such as Et₃N·3HF. ucla.edunih.gov This reaction proceeds with high regioselectivity for the branched allylic fluoride. Applying this methodology to a substrate like pent-4-en-1-ol would, in principle, directly yield 4-fluoropent-4-en-1-ol.
The following table summarizes the results for the palladium-catalyzed allylic C-H fluorination of a terminal alkene.
| Entry | Substrate | Catalyst System | Fluoride Source | Product Ratio (Branched:Linear) | Yield (%) | Reference |
| 1 | 1-Octene | Pd(TFA)₂/Cr(salen)Cl | Et₃N·3HF | >20:1 | 68 | ucla.edu |
Development of Novel Fluorinating Reagents and Systems
The synthesis of fluorinated organic compounds, including 4-fluoropent-4-en-1-ol and its structural analogs, has been significantly advanced by the development of new fluorinating reagents and catalytic systems. Historically, fluorination relied on hazardous and often non-selective reagents like elemental fluorine or hydrogen fluoride. Modern research has focused on creating safer, more selective, and user-friendly reagents that are compatible with a wide range of functional groups, enabling precise introduction of fluorine into complex molecules. wikipedia.orgsigmaaldrich.com These developments are broadly categorized into electrophilic and nucleophilic fluorinating agents, alongside sophisticated catalytic systems that enhance their efficacy and selectivity.
Electrophilic Fluorinating Reagents
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). alfa-chemistry.com The most significant progress in this area has been the development of reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgnih.gov By attaching electron-withdrawing groups to the nitrogen atom, the electron density on the fluorine atom is reduced, making it electrophilic. wikipedia.org
These N-F reagents are generally more stable, less toxic, and easier to handle than older electrophilic sources. alfa-chemistry.comnih.gov Among the most effective and widely used are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (commercially known as Selectfluor®). wikipedia.orgalfa-chemistry.combrynmawr.edu NFSI is a neutral, highly efficient reagent soluble in many organic solvents, capable of fluorinating olefins, aromatic compounds, and carbanions. alfa-chemistry.combrynmawr.eduresearchgate.net Selectfluor® is a cationic reagent known for its stability, mild reaction conditions, and broad applicability in fluorinating a variety of substrates, including carbonyl compounds and alkenes. alfa-chemistry.comorganic-chemistry.org
| Reagent Name | Abbreviation | Class | Key Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent | Economical, stable, safe, and soluble in various organic solvents. alfa-chemistry.combrynmawr.edu |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F Reagent | Highly stable, easy to handle, and effective under mild conditions for a wide range of substrates. alfa-chemistry.comorganic-chemistry.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent | A powerful and effective electrophilic fluorinating agent. wikipedia.org |
| N-Fluoropyridinium Salts | NFPy | Cationic N-F Reagent | Reactivity can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com |
Nucleophilic Fluorinating Systems
Nucleophilic fluorination involves a fluoride anion source displacing a leaving group or opening an epoxide. While traditional sources like alkali metal fluorides have limitations due to low solubility and high lattice energy, modern systems have overcome these challenges. Innovations include the development of reagents for the deoxofluorination of alcohols, a key transformation for synthesizing compounds like 4-fluoropent-4-en-1-ol from a corresponding diol.
Reagents such as PyFluor and PhenoFluor™ represent significant advancements over older, more hazardous reagents like DAST (diethylaminosulfur trifluoride). sigmaaldrich.comorganic-chemistry.org PyFluor is noted for being an inexpensive and thermally stable deoxyfluorination reagent that minimizes the formation of elimination byproducts. organic-chemistry.org Similarly, 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) is a crystalline solid with high thermal stability and slower reactivity with water, making it easier to handle in the open air compared to DAST. These newer reagents provide safer and more selective pathways for converting alcohols directly into fluorides.
| Reagent Name | Transformation | Key Advantages |
|---|---|---|
| PyFluor | Deoxyfluorination of alcohols | Thermally stable, cost-effective, minimizes elimination side products. organic-chemistry.org |
| PhenoFluor™ | Deoxyfluorination of phenols and alcohols | Enables direct fluorination of free alcohols without prior functionalization. sigmaaldrich.com |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Deoxyfluorination of alcohols | High thermal stability, crystalline solid, less fuming, and easier to handle than DAST. |
Advanced Catalytic Systems
The development of catalytic systems has revolutionized the synthesis of complex fluorinated molecules by enabling high levels of regio-, stereo-, and enantioselectivity. researchgate.net For the synthesis of structural analogs of 4-fluoropent-4-en-1-ol, such as chiral α-fluoro homoallylic alcohols, catalytic methods are indispensable.
One major breakthrough is the use of chiral anion phase-transfer (CAPT) catalysis for the enantioselective fluorination of homoallylic alcohols. researchgate.netorganic-chemistry.org This method uses a chiral anion to control the stereochemical outcome of the fluorination, affording highly enantioenriched products. researchgate.netorganic-chemistry.org Furthermore, transition-metal catalysis has emerged as a powerful tool. For instance, iridium catalysts used with a nucleophilic fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can achieve rapid allylic fluorination with complete regioselectivity for branched products. organic-chemistry.org Gold(I) catalysis has also been employed for the regio- and stereoselective hydrofluorination of alkynes, providing a selective method for synthesizing fluoroalkenes. acs.org
| Catalytic System | Catalyst/Reagent | Transformation | Key Outcome |
|---|---|---|---|
| Chiral Anion Phase-Transfer (CAPT) Catalysis | Chiral Phosphate Anion / Electrophilic F+ source | Enantioselective fluorination of homoallylic alcohols. researchgate.net | High enantioselectivity in the synthesis of chiral α-fluoro homoallylic alcohols. researchgate.netorganic-chemistry.org |
| Iridium Catalysis | Iridium complex / Et₃N·3HF | Allylic fluorination of trichloroacetimidates. organic-chemistry.org | High yields and complete regioselectivity for branched allylic fluorides. organic-chemistry.org |
| Gold(I) Catalysis | Au(I) Complex / HF source | Hydrofluorination of internal alkynes. acs.org | Regio- and stereoselective synthesis of fluoroalkenes. acs.org |
| Silver Catalysis | Silver salt / Selectfluor® | Vinylogous fluorination of vinyl diazoacetates. | Generation of γ-fluoro-α,β-unsaturated carbonyls. organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 4 Fluoropent 4 En 1 Ol
Reactions of the Olefinic Moiety in 4-Fluoropent-4-en-1-ol
The vinyl fluoride (B91410) group in 4-fluoropent-4-en-1-ol is a key site for various chemical modifications. The high electronegativity of the fluorine atom polarizes the double bond, influencing its reactivity towards reduction, electrophilic addition, and other functionalization reactions.
The selective reduction of the double bond in 4-fluoropent-4-en-1-ol to yield 4-fluoropentan-1-ol can be achieved using catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as hydrogenolysis of the carbon-fluorine bond.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Pd/C | 1 | 25 | Ethanol | >95 | Hypothetical |
| PtO₂ | 1 | 25 | Acetic Acid | 92 | Hypothetical |
| Rh/Al₂O₃ | 5 | 50 | Methanol | 90 | Hypothetical |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The electron-withdrawing nature of the fluorine atom deactivates the double bond towards common electrophilic additions. However, under forcing conditions or with highly reactive electrophiles, addition reactions can occur. The regioselectivity of these additions is governed by the directing effect of the fluorine atom.
Cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, offer a pathway to construct complex cyclic structures containing a fluorinated stereocenter. The stereochemical outcome of these reactions is often influenced by the steric hindrance around the double bond.
The presence of both fluorine and hydroxyl groups necessitates careful selection of reagents to achieve selective functionalization of the olefin. Reactions such as epoxidation, dihydroxylation, and Heck coupling can be performed on the double bond of 4-fluoropent-4-en-1-ol. Protecting the hydroxyl group may be necessary to prevent interference with certain reagents.
Transformations Involving the Hydroxyl Group
The primary alcohol functionality in 4-fluoropent-4-en-1-ol is a versatile handle for a range of chemical transformations, including oxidation and derivatization.
The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, yielding valuable fluorinated building blocks. A variety of oxidizing agents can be employed, with the choice of reagent determining the oxidation state of the final product.
| Oxidizing Agent | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| PCC | 4-Fluoropent-4-en-1-al | Dichloromethane (B109758) | 25 | 85 | Hypothetical |
| DMP | 4-Fluoropent-4-en-1-al | Dichloromethane | 25 | 90 | Hypothetical |
| Jones Reagent | 4-Fluoropent-4-en-1-oic acid | Acetone | 0-25 | 78 | Hypothetical |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and halides. These derivatization reactions provide access to a wider range of fluorinated compounds with diverse properties and applications. For instance, esterification with various acyl chlorides or anhydrides can be achieved in the presence of a base, while conversion to the corresponding alkyl halide can be accomplished using standard halogenating agents.
Reactions Mediated by the Fluorine Atom
The fluorine atom in 4-fluoropent-4-en-1-ol is a key determinant of its chemical character, influencing the reactivity of the entire molecule through its potent inductive effect.
Nucleophilic Substitution Reactions of the Fluorine Atom
The fluorine atom of a vinyl fluoride, such as in 4-fluoropent-4-en-1-ol, is generally resistant to nucleophilic substitution under standard SN1 and SN2 conditions. Vinylic cations are inherently unstable, precluding a unimolecular pathway. libretexts.org Furthermore, the backside attack required for an SN2 reaction is sterically hindered by the molecular structure of the alkene. libretexts.org
However, nucleophilic vinylic substitution (SNV) can occur through an addition-elimination mechanism. acs.org In this pathway, a nucleophile adds to the carbon-carbon double bond, forming a carbanionic intermediate. Subsequent elimination of the fluoride leaving group yields the substituted product. The rate of this reaction is significantly influenced by the nature of the nucleophile and the presence of activating groups. For 4-fluoropent-4-en-1-ol, the presence of the electron-withdrawing fluorine atom can make the double bond susceptible to attack by strong nucleophiles.
Table 1: Predicted Nucleophilic Vinylic Substitution Reactions of 4-Fluoropent-4-en-1-ol
| Nucleophile (Nu⁻) | Predicted Product | Plausible Mechanism |
| RO⁻ (Alkoxide) | 4-alkoxypent-4-en-1-ol | Addition-Elimination (SNV) |
| RS⁻ (Thiolate) | 4-(alkylthio)pent-4-en-1-ol | Addition-Elimination (SNV) |
| R₂N⁻ (Amide) | 4-(dialkylamino)pent-4-en-1-ol | Addition-Elimination (SNV) |
| CN⁻ (Cyanide) | 5-hydroxy-2-methylpent-1-enenitrile | Addition-Elimination (SNV) |
It is important to note that the reactivity of vinyl fluorides in SNV reactions is generally lower than that of other vinyl halides due to the strength of the C-F bond. acs.org
Influence of Fluorine on Adjacent Functional Groups Reactivity
The strong electron-withdrawing nature of the fluorine atom exerts a significant influence on the reactivity of the adjacent alkene and the distant alcohol functional groups.
Alkene Reactivity: The fluorine atom deactivates the double bond towards electrophilic attack. msu.edu The inductive effect of fluorine reduces the electron density of the π-system, making it less attractive to electrophiles. msu.edututorchase.com This diminished reactivity is a general characteristic of electron-deficient alkenes. msu.edu
Alcohol Reactivity: The primary alcohol group in 4-fluoropent-4-en-1-ol can undergo typical reactions of alcohols, such as oxidation, esterification, and etherification. However, the remote fluorine atom can have a subtle electronic influence. For instance, in reactions involving the formation of a positive charge at the allylic position, the electron-withdrawing fluorine would be destabilizing.
Mechanistic Studies of Key Transformations of 4-Fluoropent-4-en-1-ol
Elucidation of Reaction Intermediates and Transition States
Nucleophilic Vinylic Substitution (SNV): As previously mentioned, the SNV reaction is proposed to proceed through a carbanionic intermediate. acs.org The transition state for the formation of this intermediate would involve the approach of the nucleophile to the π-system of the double bond. Computational studies on similar systems suggest that the stability of this intermediate is a key factor in determining the reaction rate. The electron-withdrawing fluorine atom can stabilize the negative charge in the intermediate, thus facilitating the reaction. stackexchange.com
Fluorination of Allylic Alcohols: Mechanistic studies on the fluorination of allylic alcohols to produce fluoroalkenes, a potential synthetic route to compounds like 4-fluoropent-4-en-1-ol, suggest the involvement of various intermediates depending on the fluorinating agent used. Some reactions are proposed to proceed through an allylic carbocation intermediate, which is then quenched by a fluoride ion. st-andrews.ac.uk Other pathways may involve more concerted mechanisms. researchgate.net
Stereochemical Outcomes and Their Determinants
Nucleophilic Vinylic Substitution (SNV): The stereochemistry of SNV reactions is a topic of significant interest. The addition-elimination mechanism can lead to either retention or inversion of configuration, depending on the lifetime and rotational barriers of the carbanionic intermediate. acs.org If the intermediate has a sufficient lifetime to allow for rotation around the carbon-carbon single bond before the leaving group is eliminated, a mixture of stereoisomers can be expected. However, in many cases, the reaction can be stereospecific. nih.gov
Table 2: Predicted Stereochemical Outcomes for SNV Reactions of a Chiral Analog of 4-Fluoropent-4-en-1-ol
| Starting Material Stereochemistry | Intermediate Lifetime | Predicted Product Stereochemistry |
| (R)-isomer | Short | Inversion or Retention (pathway dependent) |
| (R)-isomer | Long (allowing rotation) | Racemic mixture |
| (S)-isomer | Short | Inversion or Retention (pathway dependent) |
| (S)-isomer | Long (allowing rotation) | Racemic mixture |
Dehydroxyfluorination of Allylic Alcohols: The stereochemical outcome of dehydroxyfluorination reactions of chiral allylic alcohols can be complex. Studies have shown that the reaction can proceed with a significant SN1 component, leading to the formation of an allylic carbocation and subsequent loss of stereochemical information. st-andrews.ac.uk The fluoride ion then attacks the carbocation, often from the less hindered face, leading to a predominant diastereomer. st-andrews.ac.uk
Derivatization Strategies and Role As a Synthetic Building Block for Complex Architectures
Synthesis of Fluorinated Aldehydes, Ketones, and Carboxylic Acids from 4-Fluoropent-4-en-1-ol
The primary alcohol functionality of 4-fluoropent-4-en-1-ol is a prime site for oxidation to yield valuable fluorinated carbonyl compounds. Standard oxidation protocols would be expected to transform the hydroxyl group into an aldehyde or a carboxylic acid, while conversion to a ketone would necessitate a rearrangement or a different synthetic precursor.
Controlled oxidation using mild reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) would be the presumptive method to afford 4-fluoropent-4-enal. Care would be required to prevent over-oxidation and potential side reactions involving the fluoroalkene.
For the synthesis of 4-fluoropent-4-enoic acid, stronger oxidizing agents would be employed. A two-step procedure involving an initial oxidation to the aldehyde followed by treatment with sodium chlorite (B76162) (NaClO₂) via the Pinnick oxidation is a common and efficient method. Alternatively, direct oxidation from the alcohol using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) could be envisioned, although the harsh conditions might compromise the integrity of the fluoroalkene moiety.
The synthesis of a ketone from 4-fluoropent-4-en-1-ol is less straightforward. It would likely involve a multi-step sequence, potentially starting with hydration of the double bond under acidic conditions to form a diol, followed by selective oxidation of the secondary alcohol. However, the regioselectivity of the hydration of the fluoroalkene would be a critical and likely challenging step to control.
Access to Fluorinated Cyclic and Heterocyclic Compounds
The bifunctional nature of 4-fluoropent-4-en-1-ol, containing both an olefin and a hydroxyl group, makes it a potential precursor for the synthesis of fluorinated cyclic and heterocyclic systems.
Ring-Closing Reactions Involving the Olefinic and Hydroxyl Moieties
Intramolecular cyclization reactions could theoretically lead to the formation of fluorinated cyclic ethers. For example, an intramolecular haloetherification, reacting 4-fluoropent-4-en-1-ol with an electrophilic halogen source (e.g., N-bromosuccinimide), could potentially yield a substituted tetrahydrofuran. The regioselectivity of such a cyclization (5-exo-tet vs. 6-endo-tet) would be influenced by the electronics of the fluoroalkene and the reaction conditions.
Synthesis of Fluorinated Heterocycles via Cascade Reactions
While plausible, the synthesis of fluorinated heterocycles from 4-fluoropent-4-en-1-ol via cascade reactions is not documented. Conceptually, a cascade reaction could be initiated at either the alcohol or the alkene. For instance, an initial intermolecular reaction at the hydroxyl group could be followed by an intramolecular cyclization onto the fluoroalkene. The specific design of such a cascade would be highly dependent on the desired heterocyclic scaffold and the chosen reagents.
Incorporation into Advanced Fluorinated Aliphatic and Alicyclic Scaffolds
As a building block, 4-fluoropent-4-en-1-ol could be incorporated into larger molecules through reactions at either of its functional groups. The hydroxyl group allows for esterification or etherification, tethering the fluorinated pentenyl unit to other molecular fragments. The fluoroalkene can participate in various addition reactions or cross-coupling reactions, although the reactivity of vinylic fluorides is often distinct from their non-fluorinated counterparts. The specific applications in creating advanced fluorinated scaffolds remain speculative without experimental data.
Generation of Chiral Fluoroalkenols and their Subsequent Stereoselective Transformations
The synthesis of chiral 4-fluoropent-4-en-1-ol would open avenues for stereoselective transformations. This could be achieved through asymmetric synthesis or resolution of a racemic mixture. For example, an asymmetric reduction of a corresponding ketone precursor could yield the chiral alcohol.
Once obtained in enantiomerically enriched form, the chiral center could direct the stereochemistry of subsequent reactions. For instance, in the aforementioned intramolecular haloetherification, the stereochemistry of the alcohol could influence the facial selectivity of the halogen attack on the double bond, leading to diastereoselective formation of the cyclic ether.
Below is a summary table of the hypothetical transformations discussed:
| Starting Material | Target Compound Type | Potential Reagents |
| 4-fluoropent-4-en-1-ol | Fluorinated Aldehyde | PCC, DMP |
| 4-fluoropent-4-en-1-ol | Fluorinated Carboxylic Acid | KMnO₄, Jones Reagent, NaClO₂ |
| 4-fluoropent-4-en-1-ol | Fluorinated Cyclic Ether | NBS, I₂ |
Advanced Spectroscopic and Computational Characterization of 4 Fluoropent 4 En 1 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled detail about molecular structure and dynamics. For fluorine-containing compounds, ¹⁹F NMR spectroscopy offers a powerful and sensitive probe, complementing the more common ¹H and ¹³C NMR techniques. nih.gov
Multi-Dimensional NMR Techniques for Complex Fluorinated Systems
The structural elucidation of 4-fluoropent-4-en-1-ol and its derivatives relies heavily on a suite of one- and two-dimensional NMR experiments. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR is crucial for directly observing the fluorine environment and its interactions with neighboring nuclei.
A complete assignment of the NMR spectra of 4-fluoropent-4-en-1-ol would involve a combination of the following techniques:
¹H NMR: Provides information on the chemical environment of the hydrogen atoms.
¹³C NMR: Reveals the number and type of carbon atoms.
¹⁹F NMR: Directly detects the fluorine atom, with a large chemical shift dispersion that is highly sensitive to the local electronic environment. nih.gov
Correlation Spectroscopy (COSY): A 2D ¹H-¹H experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in establishing the connectivity of the proton spin systems within the molecule. youtube.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the chemical shifts of protons with the directly attached carbon atoms (or other heteroatoms). This allows for the unambiguous assignment of which protons are bonded to which carbons. youtube.comsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the molecular skeleton by connecting different spin systems. youtube.comsdsu.edu
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Can provide through-space correlations, which are useful for conformational analysis.
The application of these techniques would allow for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F signals in 4-fluoropent-4-en-1-ol. A hypothetical assignment based on known chemical shift ranges and coupling constants is presented in Table 1.
Table 1: Hypothetical NMR Data for 4-Fluoropent-4-en-1-ol
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) | Key COSY Correlations |
|---|---|---|---|---|
| 1 | ~3.7 (t) | ~62 | C2, C3 | H2 |
| 2 | ~1.7 (m) | ~30 | C1, C3, C4 | H1, H3 |
| 3 | ~2.2 (m) | ~35 | C2, C4, C5 | H2, H5 |
| 4 | - | ~155 (d, JCF ≈ 250 Hz) | - | - |
| 5 | ~4.5 (dd) | ~85 (d, JCF ≈ 15 Hz) | C3, C4 | H3 |
Application of NMR for Monitoring Reaction Progress and Intermediate Detection
The high sensitivity and lack of background signals in ¹⁹F NMR make it an excellent tool for monitoring the progress of reactions involving fluorinated compounds in real-time. nih.govscholaris.ca For instance, in the synthesis of a derivative of 4-fluoropent-4-en-1-ol, such as an ether or ester, in-situ ¹⁹F NMR could be employed to track the consumption of the starting material and the formation of the product.
This is achieved by observing the disappearance of the ¹⁹F NMR signal corresponding to 4-fluoropent-4-en-1-ol and the simultaneous appearance of a new signal at a different chemical shift for the product. The integration of these signals over time can provide kinetic data for the reaction. Furthermore, if the reaction proceeds through a fluorinated intermediate with a sufficient lifetime, it may be detected by the appearance and subsequent disappearance of a transient ¹⁹F NMR signal. This provides invaluable mechanistic insight that might be difficult to obtain by other means.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and mechanisms of chemical systems. youtube.com For fluorine-containing molecules, DFT calculations can provide deep insights into the effects of the highly electronegative fluorine atom on the electronic structure and chemical behavior.
Prediction of Reactivity and Selectivity in Fluorine-Containing Systems
DFT calculations can be used to predict the reactivity and selectivity of 4-fluoropent-4-en-1-ol in various chemical transformations. By modeling the reactants, products, and potential transition states, the feasibility and outcome of a reaction can be assessed. For example, in an electrophilic addition to the double bond of 4-fluoropent-4-en-1-ol, DFT can predict the regioselectivity. The fluorine atom significantly polarizes the double bond, and computational analysis of the electron density and molecular orbitals can indicate which of the two carbons is more susceptible to nucleophilic or electrophilic attack. nih.gov
The Fukui function, a concept derived from DFT, can be calculated to predict the most reactive sites in a molecule for nucleophilic and electrophilic attack. rsc.org This allows for a rational prediction of how 4-fluoropent-4-en-1-ol and its derivatives will behave in different reaction environments.
Elucidation of Reaction Mechanisms and Transition State Geometries
DFT is a powerful tool for elucidating complex reaction mechanisms by mapping out the entire potential energy surface of a reaction. rsc.org This involves locating and characterizing the geometries and energies of all intermediates and, crucially, the transition states that connect them. For a reaction involving 4-fluoropent-4-en-1-ol, DFT calculations can provide a detailed, step-by-step picture of the bond-making and bond-breaking processes. acs.org
For instance, in a proposed cyclization reaction of a derivative of 4-fluoropent-4-en-1-ol, DFT could be used to compare different possible mechanistic pathways. By calculating the activation energy (the energy of the transition state relative to the reactants) for each step, the most favorable pathway can be identified. The calculated geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, revealing the critical interactions that govern the reaction's outcome. researchgate.net
Conformational Analysis of Fluoroalkenols
The presence of a fluorine atom can have a significant impact on the conformational preferences of a molecule due to a combination of steric and electronic effects, such as hyperconjugation. nih.gov For a flexible molecule like 4-fluoropent-4-en-1-ol, a thorough conformational analysis is essential for understanding its properties and reactivity.
DFT calculations can be used to systematically explore the conformational landscape of 4-fluoropent-4-en-1-ol by rotating the single bonds in the carbon chain. For each conformation, the geometry can be optimized, and the relative energy can be calculated. This allows for the identification of the most stable low-energy conformers and the energy barriers for interconversion between them. The results of such an analysis can be presented in a table of relative energies for the different conformers (see Table 2).
Table 2: Hypothetical Relative Energies of 4-Fluoropent-4-en-1-ol Conformers from DFT Calculations
| Conformer | Dihedral Angle (C2-C3-C4-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Anti | ~180° | 0.00 | ~60 |
| Gauche 1 | ~60° | 0.50 | ~25 |
| Gauche 2 | ~-60° | 0.55 | ~15 |
This conformational information is crucial as the reactivity and spectroscopic properties of the molecule can be an average of the properties of the populated conformers.
Other Advanced Spectroscopic Methodologies for Structural and Electronic Characterization
Advanced spectroscopic techniques are indispensable in the unambiguous elucidation of molecular structures and the probing of electronic environments. For a molecule such as 4-fluoropent-4-en-1-ol, a combination of vibrational spectroscopy, mass spectrometry, and synchrotron-based methods would provide a holistic understanding of its chemical identity and properties.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. ksu.edu.sauni-siegen.de These methods are exceptionally useful for identifying functional groups, as different types of bonds vibrate at characteristic frequencies. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation, which induces a change in the dipole moment of the molecule. ksu.edu.sa In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about changes in the polarizability of the molecule. ksu.edu.sa For a molecule with little to no symmetry, many vibrational modes are active in both IR and Raman spectroscopy. ksu.edu.sa
For 4-fluoropent-4-en-1-ol, the key functional groups are the hydroxyl group (-OH), the carbon-carbon double bond (C=C), the carbon-fluorine bond (C-F), and the aliphatic carbon-carbon and carbon-hydrogen bonds. The expected vibrational modes for this molecule are detailed in the table below.
Interactive Data Table: Predicted Vibrational Frequencies for 4-Fluoropent-4-en-1-ol
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H | Stretching | 3200-3600 | Strong, Broad | Weak |
| C-H (alkene) | Stretching | 3010-3100 | Medium | Medium |
| C-H (alkane) | Stretching | 2850-2960 | Strong | Strong |
| C=C | Stretching | 1640-1680 | Medium | Strong |
| C-F | Stretching | 1000-1400 | Strong | Weak |
| C-O | Stretching | 1050-1150 | Strong | Medium |
| =C-H | Bending (Wag) | 890-990 | Strong | Medium |
| O-H | Bending | 1330-1440 | Medium, Broad | Weak |
The O-H stretching vibration is expected to appear as a broad, strong band in the IR spectrum, characteristic of hydrogen-bonded alcohols. ksu.edu.sa The C=C stretching frequency in alkenes gives rise to a moderate band in the IR, but is typically strong in the Raman spectrum. vscht.cz The C-F bond, being highly polar, will exhibit a strong absorption in the IR spectrum. The distinction between alkene and alkane C-H stretching vibrations is also a key diagnostic feature, with alkene C-H stretches appearing at slightly higher wavenumbers (above 3000 cm⁻¹). vscht.czspectroscopyonline.com
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which can then undergo fragmentation. wikipedia.org The fragmentation pattern is often characteristic of the molecule's structure.
For 4-fluoropent-4-en-1-ol, the molecular ion is expected to be observed, although it may be of low abundance, which is typical for alcohols. libretexts.orgwhitman.edu The fragmentation of alcohols in a mass spectrometer is primarily driven by two pathways: alpha-cleavage and dehydration. libretexts.orgopenochem.org
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For 4-fluoropent-4-en-1-ol, this would lead to the loss of a propyl-fluoride radical to form a resonance-stabilized cation at m/z 31, or the loss of a hydrogen atom to form a cation at m/z 103.
Dehydration: The elimination of a water molecule (loss of 18 amu) from the molecular ion is another common fragmentation pathway for alcohols, which would result in an alkene radical cation at m/z 86. libretexts.org
The presence of a fluorine atom can also influence the fragmentation pattern. Organofluorine compounds often exhibit complex fragmentation, with the potential for rearrangements. nih.govacs.org The fragmentation of perfluorinated compounds often results in a prominent CF₃⁺ ion, though this is less likely to be a major fragment in a mono-fluorinated compound like 4-fluoropent-4-en-1-ol. nist.gov
Interactive Data Table: Predicted Mass Spectral Fragments for 4-Fluoropent-4-en-1-ol
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 104 | [C₅H₉FO]⁺ | Molecular Ion (M⁺) |
| 86 | [C₅H₇F]⁺ | Dehydration (Loss of H₂O) |
| 73 | [C₄H₆F]⁺ | Alpha-cleavage (Loss of CH₂OH) |
| 57 | [C₄H₉]⁺ | Cleavage of the C-C bond beta to the hydroxyl group |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage with rearrangement |
| 31 | [CH₂OH]⁺ | Alpha-cleavage (Loss of C₄H₇F radical) |
Synchrotron-based spectroscopy utilizes the extremely bright and tunable X-ray radiation produced by synchrotron light sources to probe the electronic structure of materials with high elemental and chemical specificity. pku.edu.cnscispace.com Techniques such as Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are particularly well-suited for the characterization of organic molecules, including fluorinated compounds. mpg.dersc.org
NEXAFS spectroscopy involves the excitation of a core-level electron to an unoccupied molecular orbital. mpg.dersc.org By tuning the X-ray energy around the absorption edge of a specific element (e.g., carbon, oxygen, or fluorine), one can obtain information about the local chemical environment and bonding of that element. researchgate.netosti.gov
For 4-fluoropent-4-en-1-ol, NEXAFS studies at the fluorine K-edge would provide direct insight into the C-F bond. The position and intensity of the resonances in the NEXAFS spectrum are sensitive to the nature of the unoccupied molecular orbitals, which are influenced by the surrounding atoms. mpg.de For instance, the σ* resonance associated with the C-F bond would be a prominent feature.
Similarly, NEXAFS at the carbon K-edge would allow for the differentiation of the various carbon atoms within the molecule. The carbon atom double-bonded to fluorine would have a distinct spectral signature compared to the other sp² and sp³ hybridized carbons in the pentenyl chain and the carbon bonded to the hydroxyl group. The analysis of the dichroism in angle-resolved NEXAFS measurements of oriented films of 4-fluoropent-4-en-1-ol could also provide information on the orientation of the molecule on a surface. mpg.deacs.org
Future Directions and Emerging Challenges in 4 Fluoropent 4 En 1 Ol Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles has spurred the development of more sustainable and atom-economical methods for the synthesis of organofluorine compounds. For 4-fluoropent-4-en-1-ol, traditional synthetic routes may involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Future research is focused on developing direct and efficient synthetic pathways from readily available precursors.
One promising approach is the direct fluorination of pent-4-en-1-ol. This strategy is highly atom-economical as it involves the direct addition of a fluorine atom across the double bond or substitution at the allylic position. The challenge lies in controlling the regioselectivity and avoiding side reactions. The development of enzymatic or bio-catalytic methods for fluorination is another avenue being explored. Fluorinases, for instance, can catalyze the formation of C-F bonds under mild and environmentally benign conditions, offering a highly selective and sustainable route to fluorinated compounds. nih.gov
Furthermore, flow chemistry is emerging as a powerful tool for the safe and efficient synthesis of fluorinated molecules. diva-portal.org Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and minimized waste. The use of hazardous fluorinating agents can also be managed more safely in a closed-loop flow system.
Future research in this area will likely focus on:
Direct C-H fluorination: Developing catalysts that can selectively fluorinate the terminal alkene of pent-4-en-1-ol without the need for pre-functionalization.
Biocatalysis: Engineering enzymes with tailored substrate specificity for the direct synthesis of 4-fluoropent-4-en-1-ol.
Flow chemistry: Optimizing continuous-flow processes for the large-scale and sustainable production of 4-fluoropent-4-en-1-ol.
Exploration of Novel Catalytic Systems for Highly Selective Fluorination
The selective introduction of a fluorine atom into a molecule containing multiple reactive sites is a significant challenge in organofluorine chemistry. In the case of pent-4-en-1-ol, the presence of a terminal alkene and a primary alcohol necessitates the use of highly selective catalytic systems to obtain 4-fluoropent-4-en-1-ol.
Recent advancements in catalysis offer promising solutions. Transition metal catalysis, particularly with palladium, iridium, and copper complexes, has shown great potential for the selective fluorination of alkenes. ucl.ac.uk Chiral catalysts can also be employed to achieve enantioselective fluorination, which is of particular importance in the synthesis of chiral drugs.
Organocatalysis has also emerged as a powerful strategy for asymmetric fluorination. Chiral phosphoric acids and their derivatives have been successfully used as catalysts in the enantioselective fluorination of allylic and homoallylic alcohols. nih.govrsc.orgorganic-chemistry.org These catalysts operate through the formation of chiral ion pairs, which can effectively control the stereochemical outcome of the reaction.
The table below summarizes some novel catalytic systems that could be explored for the selective fluorination of pent-4-en-1-ol to yield 4-fluoropent-4-en-1-ol.
| Catalyst Type | Catalyst Example | Fluorinating Agent | Potential Advantages |
| Transition Metal | Palladium(II) complexes with chiral ligands | Nucleophilic (e.g., AgF) or Electrophilic (e.g., NFSI) | High reactivity and potential for asymmetric induction. |
| Transition Metal | Iridium(I) complexes | Nucleophilic (e.g., CsF) | High regioselectivity in allylic fluorination. |
| Organocatalyst | Chiral Phosphoric Acids | Electrophilic (e.g., Selectfluor) | Enantioselective fluorination of unsaturated alcohols. |
| Photoredox Catalyst | Ruthenium or Iridium complexes | Electrophilic (e.g., NFSI) | Mild reaction conditions and radical-mediated pathways. |
Future research will focus on the design and synthesis of new catalysts with improved activity, selectivity, and substrate scope. The development of catalysts that can operate under mild conditions and with low catalyst loadings will be crucial for the practical application of these methods.
Unraveling Complex Mechanistic Pathways through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanism is essential for the rational design of new and improved synthetic methods. The fluorination of alkenes can proceed through various mechanistic pathways, including electrophilic addition, nucleophilic substitution, and radical processes. The specific pathway is often dependent on the substrate, the fluorinating agent, and the catalyst used.
Integrated experimental and computational approaches are becoming increasingly important for elucidating these complex reaction mechanisms. Experimental techniques such as kinetic studies, isotope labeling, and in-situ spectroscopy can provide valuable information about the reaction intermediates and transition states.
Computational methods, particularly density functional theory (DFT) calculations, can provide detailed insights into the energetics and geometries of the species involved in the reaction. These calculations can help to identify the most likely reaction pathway and to understand the factors that control the selectivity of the reaction. For instance, computational studies on the fluorocyclization of unsaturated alcohols have provided valuable insights into the mechanism-dependent selectivity of these reactions.
Future research in this area will involve:
Advanced Spectroscopic Techniques: The use of advanced techniques like rapid-injection NMR and stopped-flow IR to characterize transient intermediates.
In-situ Reaction Monitoring: Real-time monitoring of reaction progress to gain a deeper understanding of the reaction kinetics.
High-level Computational Modeling: The use of more sophisticated computational models to accurately predict the outcome of fluorination reactions and to guide the design of new catalysts.
Expansion of Synthetic Applications as Versatile Fluorinated Building Blocks
Simple fluorinated molecules like 4-fluoropent-4-en-1-ol are valuable building blocks for the synthesis of more complex and functionalized organofluorine compounds. The presence of both a fluorine atom and a hydroxyl group in 4-fluoropent-4-en-1-ol allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
The hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, providing access to a variety of fluorinated derivatives. The double bond can participate in various addition and cycloaddition reactions, allowing for the construction of complex carbocyclic and heterocyclic frameworks.
The strategic placement of the fluorine atom can have a profound impact on the biological activity and physicochemical properties of the final molecule. For example, the introduction of a fluorine atom can block metabolic pathways, increase lipophilicity, and alter the conformational preferences of a molecule.
Q & A
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be reconciled in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
